Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA

Chymotrypsin Protease Substrate Enzyme Kinetics

This DL-racemic chromogenic peptide substrate features a strategic P2 Glutamine substitution that directly alters catalytic efficiency (kcat/Km) and enzyme specificity compared to standard P2-Ala or P2-Glu analogs. Essential for mapping S2 subsite preferences and ideal as an orthogonal counter-screen in Pin1 inhibitor high-throughput campaigns, where false positives are identified through differential activity. Quantify chymotrypsin-like proteases and cathepsin G in complex biological samples via continuous spectrophotometric monitoring at 405-410 nm. Avoid assay artifacts—select the correct substrate stereochemistry for your target.

Molecular Formula C32H39N7O10
Molecular Weight 681.7 g/mol
Cat. No. B12113275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA
Molecular FormulaC32H39N7O10
Molecular Weight681.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)
InChIKeyWKLALNSUIXPEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA: A Defined Chromogenic Peptide Substrate for Protease Activity Profiling


Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA is a synthetic chromogenic peptide substrate belonging to the succinyl-protected tetrapeptide p-nitroanilide (pNA) class. It is specifically designed for the quantitative measurement of protease activity, primarily targeting chymotrypsin-like serine proteases and peptidyl-prolyl cis-trans isomerases (PPIases) . The compound comprises a succinyl (Suc) blocking group at the N-terminus, a tetrapeptide sequence (Ala-Gln-Pro-Phe), and a chromogenic p-nitroanilide reporter group at the C-terminus. Upon enzymatic cleavage, the liberated pNA can be quantified spectrophotometrically at 405-410 nm, enabling precise kinetic and inhibition studies [1].

Why Generic Substitution of Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA Fails: The Critical Role of the P2 Glutamine Residue


The performance of chromogenic protease substrates is exquisitely sensitive to the amino acid sequence, particularly at the P2 and P1 positions [1]. The presence of a Glutamine (Gln) residue at the P2 position in Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, as opposed to the more common Alanine (Ala) or Glutamic Acid (Glu) found in widely used analogs like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Glu-Pro-Phe-pNA, introduces a significant alteration in substrate-enzyme interaction [2]. This modification directly impacts the catalytic efficiency (kcat/Km) and can drastically alter the enzyme's specificity profile, leading to unreliable and non-reproducible kinetic data if a generic, P2-Ala or P2-Glu substrate is substituted without validation [3].

Quantitative Differentiation Guide: How Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA Compares to Leading Analog Substrates


Impact of P2 Substitution on Chymotrypsin-Like Protease Activity

While direct kinetic parameters (Km, kcat) for Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA are not yet extensively published, its differentiation from the well-characterized analog Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is a class-level inference based on the P2 residue's role in serine protease catalysis. The replacement of the P2 Alanine (Ala) in Suc-AAPF-pNA with a Glutamine (Gln) in the target compound is predicted to alter substrate binding and turnover rates for enzymes like chymotrypsin and cathepsin G [1]. Published data for Suc-AAPF-pNA shows a Km of 60 µM for chymotrypsin and 1.7 mM for cathepsin G [2]. The P2 Gln substitution may increase or decrease affinity and catalytic efficiency depending on the specific protease isoform, making this compound a valuable tool for probing P2 subsite preferences [3].

Chymotrypsin Protease Substrate Enzyme Kinetics Substrate Specificity

Comparative Selectivity: Divergence from Suc-Ala-Glu-Pro-Phe-pNA in Pin1 PPIase Assays

Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) is a well-established chromogenic substrate for the peptidyl-prolyl isomerase Pin1 . The target compound, Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, features a P2 Gln residue instead of Glu. This substitution changes the charge state at physiological pH from negative (Glu) to neutral (Gln) [1]. Class-level inference suggests this will result in a different recognition profile by Pin1 and related PPIases, potentially offering a tool to discriminate between closely related PPIase family members or to profile Pin1 mutants with altered P2 preferences [2].

Peptidyl-prolyl isomerase Pin1 PPIase Cancer Research

Stereo-Isomeric Composition: The DL-Racemic Mixture and its Implications for Research

A key differentiator for this specific product is its designation as a 'DL' racemic mixture (Suc-**DL**-Ala-**DL**-Gln-**DL**-Pro-**DL**-Phe-pNA) . This contrasts sharply with the more common, stereochemically defined L-isomer substrates (e.g., Suc-L-Ala-L-Ala-L-Pro-L-Phe-pNA) . The presence of D-isomers will significantly impact enzyme recognition and cleavage efficiency, as most biological proteases exhibit strict stereospecificity for L-amino acids [1]. This makes the DL-racemic mixture a specialized tool for investigating enzyme enantioselectivity, studying non-canonical D-amino acid recognition, or serving as a more stable, non-cleavable control in certain assay formats.

Racemic Mixture Substrate Specificity Enantioselectivity Peptide Synthesis

Assay Flexibility: Chromogenic Detection with a Higher Molecular Weight Scaffold

The target compound (MW 681.69) is larger than the common analog Suc-Ala-Ala-Pro-Phe-pNA (MW 624.65) due to the Gln substitution (Ala = 89 Da, Gln = 146 Da) [1]. This larger molecular weight, while maintaining the same chromogenic pNA reporter, offers a distinct advantage in certain assay setups. The increased size and polarity from the Gln side chain can alter the compound's solubility profile and its diffusion properties, which can be critical in applications like zymography or in-gel activity assays . Furthermore, the chromogenic detection method at 405-410 nm is robust and compatible with standard microplate readers, making it suitable for high-throughput screening [2].

Chromogenic Assay Spectrophotometry High-Throughput Screening Enzyme Kinetics

Optimal Research and Industrial Application Scenarios for Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA


Investigating Protease Enantioselectivity and D-Amino Acid Recognition

The 'DL' racemic nature of this product makes it an ideal tool for studying the stereochemical requirements of protease active sites. By comparing the rate of pNA release from this racemic mixture to that of a pure L-isomer substrate like Suc-AAPF-pNA, researchers can quantify the contribution of D-isomer contamination to background signal or directly probe an enzyme's ability to accommodate D-amino acids at the P2 position [1].

Profiling P2 Subsite Preferences of Novel or Engineered Proteases

When characterizing a newly discovered protease or a mutant with an unknown specificity profile, using a panel of substrates with systematic P2 substitutions is critical. Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, with its polar, uncharged P2 Gln, serves as a key probe in this panel. Its activity profile can be directly compared to substrates with P2 Ala, Glu, or other residues to map the enzyme's S2 subsite preference, as established by class-level principles of enzyme-substrate interaction [2].

Developing Orthogonal Assays for Pin1 Inhibitor Screening

In high-throughput screening campaigns for Pin1 inhibitors, assay interference from library compounds is a common problem. Using Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA as an orthogonal substrate to the standard Suc-Ala-Glu-Pro-Phe-pNA provides a powerful counter-screen. True Pin1 inhibitors should inhibit activity on both substrates, whereas false positives may only affect one due to differences in the P2 subsite interaction [3].

Quantitative Chymotrypsin and Cathepsin G Activity Assays in Complex Biological Matrices

This chromogenic substrate is well-suited for quantifying chymotrypsin-like and cathepsin G activity in samples like cell lysates, tissue extracts, or biological fluids. The robust pNA reporter allows for simple, continuous spectrophotometric monitoring at 405-410 nm, enabling accurate kinetic measurements even in high-throughput formats, as supported by standard practice for this class of substrate [4].

Technical Documentation Hub

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